molecular formula C23H26N2O3S B5965776 N-[3-CARBAMOYL-4-(4-ISOBUTYLPHENYL)-5-METHYL-2-THIENYL]-2,5-DIMETHYL-3-FURAMIDE

N-[3-CARBAMOYL-4-(4-ISOBUTYLPHENYL)-5-METHYL-2-THIENYL]-2,5-DIMETHYL-3-FURAMIDE

Cat. No.: B5965776
M. Wt: 410.5 g/mol
InChI Key: UZRMLCOUDTUHRH-UHFFFAOYSA-N
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Description

N-[3-CARBAMOYL-4-(4-ISOBUTYLPHENYL)-5-METHYL-2-THIENYL]-2,5-DIMETHYL-3-FURAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-CARBAMOYL-4-(4-ISOBUTYLPHENYL)-5-METHYL-2-THIENYL]-2,5-DIMETHYL-3-FURAMIDE involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes include:

    Formation of the core structure: This involves the reaction of 4-isobutylphenyl derivatives with thiophene and furan derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include:

    Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and reaction time.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-CARBAMOYL-4-(4-ISOBUTYLPHENYL)-5-METHYL-2-THIENYL]-2,5-DIMETHYL-3-FURAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-CARBAMOYL-4-(4-ISOBUTYLPHENYL)-5-METHYL-2-THIENYL]-2,5-DIMETHYL-3-FURAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-CARBAMOYL-4-(4-ISOBUTYLPHENYL)-5-METHYL-2-THIENYL]-2,5-DIMETHYL-3-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes or receptors: Modulating their activity and leading to various biological effects.

    Affect cellular pathways: Influencing processes such as cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-[3-CARBAMOYL-4-(4-ISOBUTYLPHENYL)-5-METHYL-2-THIENYL]-2,5-DIMETHYL-3-FURAMIDE: shares similarities with other carbamoyl and thiophene derivatives.

    Other similar compounds: Include N-carbamoyl derivatives of phenyl and furan compounds.

Uniqueness

    Unique structure: The combination of carbamoyl, isobutylphenyl, methyl, thiophene, and furan groups makes this compound unique.

    Distinct properties: Its specific functional groups confer unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[3-carbamoyl-5-methyl-4-[4-(2-methylpropyl)phenyl]thiophen-2-yl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c1-12(2)10-16-6-8-17(9-7-16)19-15(5)29-23(20(19)21(24)26)25-22(27)18-11-13(3)28-14(18)4/h6-9,11-12H,10H2,1-5H3,(H2,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRMLCOUDTUHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=C(C(=C(S2)C)C3=CC=C(C=C3)CC(C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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